molecular formula C8H6Cl2N2 B13693469 5,7-Dichloro-2-methyl-6-azaindole

5,7-Dichloro-2-methyl-6-azaindole

Cat. No.: B13693469
M. Wt: 201.05 g/mol
InChI Key: WGSWEVBTSZKHJW-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-6-azaindole can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-aminopyridines under acidic conditions. For example, a mixture of trifluoroacetic acid and trifluoroacetic anhydride can be used to facilitate the cyclization process . Another method involves the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization to form the azaindole core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-6-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azaindoles, which can have different biological and chemical properties .

Scientific Research Applications

5,7-Dichloro-2-methyl-6-azaindole has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5,7-Dichloro-2-methyl-6-azaindole is not well-documented. like other azaindoles, it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two chlorine atoms at positions 5 and 7 in this compound makes it unique compared to other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3

InChI Key

WGSWEVBTSZKHJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=NC(=C2N1)Cl)Cl

Origin of Product

United States

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